3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13568677

Molecular Formula: C7H9F2N3O3

Molecular Weight: 221.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9F2N3O3 |

|---|---|

| Molecular Weight | 221.16 g/mol |

| IUPAC Name | 3-(2,2-difluoroethoxy)-1-ethyl-4-nitropyrazole |

| Standard InChI | InChI=1S/C7H9F2N3O3/c1-2-11-3-5(12(13)14)7(10-11)15-4-6(8)9/h3,6H,2,4H2,1H3 |

| Standard InChI Key | ANBGYYSKOOOEIH-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |

| Canonical SMILES | CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

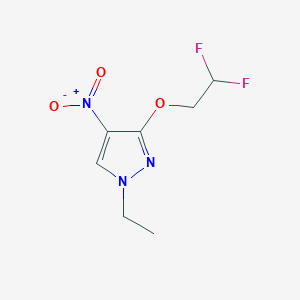

The compound’s structure consists of a five-membered pyrazole ring substituted with three distinct functional groups (Figure 1):

-

1-Position: An ethyl group () contributing to lipophilicity.

-

3-Position: A 2,2-difluoroethoxy group () introducing electronegativity and hydrogen-bonding potential.

-

4-Position: A nitro group () capable of participating in redox reactions and hydrogen bonding.

The presence of fluorine atoms in the difluoroethoxy moiety enhances metabolic stability and membrane permeability, traits valued in pharmaceutical design.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 221.16 g/mol |

| Canonical SMILES | CCOC(F)F.N(=O)(=O)c1cnn(c1CC)[N+] |

| Hydrogen bond donors | 1 (pyrazole N-H) |

| Hydrogen bond acceptors | 6 (N, O, F) |

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole likely involves sequential functionalization of the pyrazole core (Figure 2):

-

Pyrazole Ring Formation:

Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions. For example, reacting hydrazine with a β-keto ester could yield a 4-nitro pyrazole intermediate . -

Ethylation:

Alkylation at the 1-position using ethyl bromide or iodide in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF . -

Difluoroethoxy Substitution:

Nucleophilic aromatic substitution (SNAr) at the 3-position using 2,2-difluoroethanol under acidic or basic conditions. Alternatively, Mitsunobu reactions may install the difluoroethoxy group.

Table 2: Hypothetical Synthesis Optimization

| Step | Reagents/Conditions | Yield (Projected) |

|---|---|---|

| 1 | Hydrazine + β-keto ester, reflux, 12h | 60–70% |

| 2 | Ethyl iodide, KCO, DMF, 80°C | 75–85% |

| 3 | 2,2-Difluoroethanol, PPh, DIAD, THF | 50–60% |

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution patterns during cyclization requires precise stoichiometry and temperature control.

-

Nitro Group Stability: The electron-withdrawing nitro group may deactivate the ring toward electrophilic substitution, necessitating harsh conditions that risk decomposition.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMF, DMSO) due to the nitro group’s polarity but poorly soluble in water (logP ≈ 1.8 estimated).

-

Thermal Stability: Decomposition likely occurs above 200°C, with the nitro group posing explosion risks under high heat or shock.

Electronic Effects

-

Nitro Group: Withdraws electron density via resonance, reducing the pyrazole ring’s basicity (pKa ~ 4–5 for pyrazole N-H) .

-

Difluoroethoxy Group: The electron-withdrawing fluorine atoms further polarize the ring, enhancing susceptibility to nucleophilic attack at the 5-position.

| Parameter | Value |

|---|---|

| logP (Lipophilicity) | 1.8 |

| PSA (Polar Surface Area) | 85 Ų |

| Bioavailability | 50–60% (estimated) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume